3-Methylazepane

描述

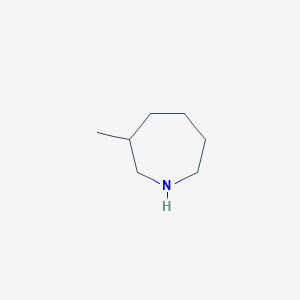

Structure

2D Structure

3D Structure

属性

分子式 |

C7H15N |

|---|---|

分子量 |

113.20 g/mol |

IUPAC 名称 |

3-methylazepane |

InChI |

InChI=1S/C7H15N/c1-7-4-2-3-5-8-6-7/h7-8H,2-6H2,1H3 |

InChI 键 |

DSBOHBZVJVNQRR-UHFFFAOYSA-N |

规范 SMILES |

CC1CCCCNC1 |

产品来源 |

United States |

Chemical Properties of 3 Methylazepane

Molecular Structure and Formula

3-Methylazepane is a saturated heterocyclic compound. Its structure consists of a seven-membered ring containing six carbon atoms and one nitrogen atom, with a methyl group substituent at the 3-position. As a secondary amine, it has a hydrogen atom attached to the nitrogen.

Molecular Formula: C₇H₁₅N

Molecular Weight: 113.20 g/mol vulcanchem.comontosight.ainih.gov

The presence of the methyl group at the C-3 position renders the molecule chiral.

Multi-Component and Cascade Reaction Sequences

One-Pot Transformations

Physicochemical Properties

Specific experimental data for the physicochemical properties of this compound are not widely available in the literature. However, properties can be estimated based on data from closely related C₇H₁₅N isomers, such as N-Methylcyclohexylamine and 3-Methylcyclohexylamine. These compounds share the same molecular formula and weight, providing a reasonable approximation of expected values.

| Property | Value (Estimated/Analogous) | Reference Compound | Source |

| Boiling Point | 149 °C | N-Methylcyclohexylamine | chembk.comchemeo.com |

| Density | 0.868 g/mL (at 25 °C) | N-Methylcyclohexylamine | chembk.com |

| Solubility | Slightly soluble in water; miscible with organic solvents | N-Methylcyclohexylamine | chembk.com |

| Refractive Index | n20/D 1.456 | N-Methylcyclohexylamine | chembk.com |

Note: The data in this table is for analogous isomers and should be considered as an estimation for this compound.

Expansion from Six-Membered Heterocycles

Photochemical Dearomative Ring Expansion of Nitroarenes

Spectroscopic Data Analysis

Experimental spectra for this compound are not readily found in public databases. The following analysis is based on predicted data and established principles for similar structures.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be complex. There are seven distinct carbon environments, leading to multiple proton signals. The methyl group (CH₃) protons would likely appear as a doublet in the upfield region (approx. 0.9-1.1 ppm). The proton on the chiral carbon (C3-H) would be a complex multiplet. The ten protons on the remaining five methylene (B1212753) (CH₂) groups in the ring, plus the N-H proton, would produce a series of overlapping multiplets in the range of approximately 1.2-3.0 ppm. docbrown.info

¹³C NMR Spectroscopy: A ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven non-equivalent carbon atoms in the molecule. The methyl carbon would appear at the highest field (lowest chemical shift, approx. 15-25 ppm). The five methylene carbons of the ring would appear in the range of 25-50 ppm, while the chiral methine carbon (C3) would be in a similar region. The carbon adjacent to the nitrogen (C7) would be the most downfield of the ring carbons (approx. 45-55 ppm). compoundchem.com

Mass Spectrometry: In accordance with the nitrogen rule, this compound is expected to show a molecular ion (M⁺) peak at an odd mass-to-charge ratio (m/z) of 113. whitman.edujove.com The fragmentation of cyclic amines is complex, but characteristic patterns include:

Loss of a hydrogen atom to give a prominent [M-1]⁺ peak at m/z 112. whitman.edumiamioh.edu

Alpha-cleavage, where the ring fragments. A common fragmentation for alkyl-substituted azepanes is the loss of an alkyl radical. For this compound, this could involve the loss of an ethyl group (C₂H₅), leading to a significant fragment at m/z 84. future4200.com

Synthesis of 3 Methylazepane

Common Synthetic Routes

A prevalent and well-established method for the synthesis of azepane rings is the Beckmann rearrangement of a substituted cyclohexanone (B45756) oxime, followed by the chemical reduction of the resulting lactam. wikipedia.orgmasterorganicchemistry.com This two-step approach provides a reliable pathway to 3-Methylazepane from a readily available precursor.

| Step | Reaction Type | Starting Material | Product |

| 1 | Beckmann Rearrangement | 3-Methylcyclohexanone (B152366) Oxime | A mixture of 3-Methyl- and 7-Methyl-azepan-2-one |

| 2 | Lactam Reduction | Methyl-azepan-2-one isomers | This compound |

Precursor Molecules and Reagents

Step 1 (Beckmann Rearrangement): The primary precursor is 3-Methylcyclohexanone . This ketone is first converted to its corresponding oxime using hydroxylamine (B1172632) (NH₂OH). The rearrangement of the oxime is typically catalyzed by a strong acid, such as sulfuric acid or polyphosphoric acid. wikipedia.org

Step 2 (Lactam Reduction): The product of the rearrangement, a mixture of methyl-substituted caprolactams, is then reduced. This transformation is commonly achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with H₂ gas over a platinum or palladium catalyst. doubtnut.com

Reaction Mechanisms and Conditions

The Beckmann rearrangement proceeds via protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). A concerted migration of the alkyl group anti-periplanar to the N-O bond occurs, expanding the six-membered ring into a seven-membered nitrilium ion intermediate. This intermediate is then attacked by water to form the lactam. masterorganicchemistry.com The rearrangement of 3-methylcyclohexanone oxime is non-regioselective and produces a mixture of two isomeric lactams (3-methyl- and 7-methyl-azepan-2-one). cdnsciencepub.com

The subsequent reduction of the lactam's amide functional group to a secondary amine is a standard transformation. With LiAlH₄, the carbonyl group is completely reduced to a methylene (B1212753) (CH₂) group, yielding the final this compound product after workup.

Advanced Structural Elucidation and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map the carbon skeleton and the relative positions of protons, providing deep insights into the molecule's regiochemistry and stereochemistry.

¹H NMR and ¹³C NMR Techniques for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the electronic environment of each proton and carbon atom within the 3-Methylazepane molecule.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, seven distinct signals are expected: one for the methyl carbon and six for the carbons of the azepane ring. The chemical shifts of the ring carbons are influenced by the nitrogen atom and the methyl substituent. For instance, in a related derivative, (3R,4S)-4-amino-4-carboxy-3-methylazepane, the methyl carbon (3-CH₃) appears at approximately 13.0 ppm, while the ring carbons show varied shifts, such as C2 at ~47 ppm and C3 at ~39 ppm. nih.gov

Table 1: Illustrative ¹³C NMR Chemical Shifts for a this compound Derivative. Note: Data is for (3R,4S)-4-amino-4-carboxy-3-methylazepane and serves as an example of the expected chemical shift regions. nih.gov

| Carbon Atom | Chemical Shift (δ, ppm) |

| 3-CH₃ | 13.0 |

| C6 | 20.1 - 20.6 |

| C5 | 30.2 - 30.5 |

| C3 | 39.1 |

| C7 | 45.3 - 45.6 |

| C2 | 46.9 - 47.2 |

| C4 | 63.4 |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons in the ring, allowing for a "walk" around the cyclic structure to confirm the sequence of methylene (B1212753) groups. For example, the proton at C3 would show a correlation to the protons at C2 and C4, as well as to the protons of the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This is a powerful tool for assigning carbon signals based on previously assigned proton signals. For every CH, CH₂, and CH₃ group in this compound, a cross-peak would be observed in the HSQC spectrum, definitively linking the proton and carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. In the case of this compound, an HMBC spectrum would show a correlation between the protons of the methyl group and the C3 carbon, as well as the C2 and C4 carbons, confirming the position of the methyl substituent on the ring. nih.gov

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

When this compound is analyzed by MS, it is first ionized to produce a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. The molecular ions are often unstable and break apart into smaller, charged fragments. This fragmentation is not random and produces a characteristic pattern that acts as a molecular fingerprint. For aliphatic amines like this compound, a common fragmentation pathway is alpha-cleavage, where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken. This results in the formation of a stable, nitrogen-containing cation. Another typical fragmentation involves the loss of alkyl radicals from the ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). acs.orggoogle.com This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments. For this compound (C₇H₁₅N), the calculated exact mass is 113.1204. HRMS can distinguish this from other molecules that have the same nominal mass of 113 but a different elemental composition (e.g., C₆H₁₃O, exact mass 101.0966). This capability makes HRMS an invaluable tool for confirming the molecular formula of a newly synthesized compound with high confidence. For example, HRMS analysis of a related polyhydroxylated azepane, C₇H₁₅O₄N, yielded an observed m/z of 178.1075 for the [M+H]⁺ ion, closely matching the calculated value of 178.1079, thereby confirming its elemental composition.

Table 2: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z |

| [C₇H₁₅N]⁺• | 113.1204 |

| [C₇H₁₆N]⁺ | 114.1283 |

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its key structural features:

N-H Stretch: As a secondary amine, a moderate and sharp absorption band is expected in the region of 3300-3350 cm⁻¹. The presence and shape of this peak can also provide information about hydrogen bonding.

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the sp³ C-H bonds in the alkyl portions of the molecule (the azepane ring and the methyl group).

N-H Bend: An absorption of variable intensity is expected around 1550-1650 cm⁻¹ corresponding to the N-H bending vibration.

Fingerprint Region: The region from 1500 cm⁻¹ to 500 cm⁻¹ contains a complex pattern of absorptions from C-C stretching and various bending vibrations. This "fingerprint region" is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3350 | Moderate |

| C-H (sp³) | Stretch | 2850 - 2960 | Strong |

| N-H | Bend | 1550 - 1650 | Variable |

| C-N | Stretch | 1020 - 1250 | Moderate |

X-ray Crystallographic Analysis for Absolute Configuration and Solid-State Structural Details

X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule in the solid state, provided a high-quality single crystal can be obtained. For a chiral compound like this compound, this technique is uniquely capable of determining its absolute configuration (i.e., whether it is the R or S enantiomer).

The analysis involves directing X-rays at a crystal and measuring the diffraction pattern. This pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. For this compound, a successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the seven-membered azepane ring (e.g., chair, boat, or twist-chair).

To determine the absolute configuration, anomalous dispersion effects are measured. The Flack parameter is a value calculated during the structure refinement that indicates whether the correct enantiomer has been modeled; a value close to zero confirms the assigned absolute configuration. In studies of complex molecules containing a this compound moiety, X-ray crystallography has been successfully used to confirm the stereochemistry of chiral centers. For instance, the crystal structure of a peptide containing (3R,4S)-4-amino-4-carboxy-3-methylazepane confirmed the relative and absolute stereochemistry of the ring substituents and revealed a specific β-turn conformation stabilized by intramolecular hydrogen bonds. nih.gov

Applications of 3 Methylazepane

Role in Catalysis

While specific examples of 3-Methylazepane as a catalyst are not prominent, secondary amines and their derivatives are widely used in organocatalysis. The nucleophilic nitrogen can act as a catalyst in reactions such as Michael additions or aldol (B89426) condensations through the formation of enamine or iminium ion intermediates. Therefore, derivatized this compound has potential applications in this field.

Ab Initio and Semiempirical Molecular Orbital Calculations

Use in Polymer Science

Derivatives of azepanes, particularly caprolactam, are central to polymer science. Caprolactam is the monomer used in the industrial production of Nylon 6 via ring-opening polymerization. Although this compound is not a direct monomer for a major polymer, its lactam precursor (methyl-caprolactam) could theoretically be used to create specialty polyamides with modified properties conferred by the methyl group. chemicalinsights.org

Energy Minimization and Conformational Energy Landscapes

Intermediate in the Synthesis of Other Compounds

The most significant application of this compound is as a synthetic intermediate or building block in the development of more complex molecules, particularly in medicinal chemistry. bohrium.comwhiterose.ac.uk The azepane scaffold is a key component of many biologically active compounds, and this compound provides a functionalized and chiral core that can be elaborated into novel drug candidates. Its use allows chemists to explore the structure-activity relationship of pharmaceuticals by providing a seven-membered ring alternative to more common piperidine (B6355638) or pyrrolidine (B122466) structures. nih.govnih.gov

Applications of 3 Methylazepane in Complex Molecule Synthesis Excluding Biological/medicinal End Uses

Azepane Scaffolds as Versatile Synthetic Intermediates

Azepane scaffolds, including 3-methylazepane, are highly valued as versatile synthetic intermediates in organic chemistry. ucsd.edunih.govacs.org Their utility stems from the conformational flexibility of the seven-membered ring and the presence of a nitrogen atom that can be readily functionalized. nih.govresearchgate.net The synthesis of these scaffolds can be achieved through various methods, such as ring-closing reactions, ring-expansion of smaller cyclic compounds like pyrrolidines, and multi-step sequences. researchgate.net

The manipulation of strained ring systems, such as aziridines, provides a powerful strategy for accessing complex amine-containing scaffolds like azepanes. nih.gov For instance, the stereocontrolled synthesis of C(sp³)-rich amine scaffolds often utilizes aziridines as building blocks. nih.gov Furthermore, functionalized azepanes can be accessed through palladium-mediated cross-coupling reactions of α-halo eneformamides with various nucleophiles under mild conditions. acs.org This approach allows for the introduction of diverse substituents onto the azepane ring, leading to highly functionalized intermediates. acs.org

The synthesis of heavily hydroxylated azepane iminosugars has been achieved via osmium-catalyzed tethered aminohydroxylation, highlighting the stereoselective nature of reactions involving azepane precursors. acs.org These functionalized azepanes serve as crucial intermediates for the synthesis of more complex molecular architectures. acs.org

Role in Building Block Chemistry for Expanding Chemical Space

Building blocks are fundamental units in chemical synthesis that possess functional groups allowing them to be linked together to create new, larger compounds. biosolveit.de In the context of expanding chemical space, this compound and its derivatives serve as valuable building blocks. acs.org The exploration of novel molecular frameworks is crucial for the development of new materials and functional molecules.

The use of diverse building blocks, including spirocyclic systems, allows for the creative exploration of three-dimensional chemical space. sigmaaldrich.com Companies like Enamine and SpiroChem offer extensive collections of unique building blocks, including those with sp³-rich scaffolds, to support the synthesis of novel compounds. enamine.netspirochem.com These building blocks can be used to construct complex molecules with well-defined three-dimensional structures. sigmaaldrich.com

The concept of "renewable chemical space" is also gaining traction, where building blocks derived from biomass are functionalized to create secondary building blocks for value-added products. rsc.org While not directly focused on this compound, this highlights the broader trend of expanding the diversity of available building blocks for chemical synthesis.

Strategies for Constructing Polycyclic Architectures Incorporating Azepane Rings

The construction of polycyclic architectures that incorporate the azepane ring system is a significant area of research in synthetic organic chemistry. bottalab.itwikipedia.org These complex structures are often assembled using convergent synthesis strategies, where individual fragments are synthesized separately and then combined to form the final product. wikipedia.org This approach is particularly efficient for large and symmetric molecules. wikipedia.org

Several synthetic strategies are employed to construct these polycyclic systems. The Pictet-Spengler reaction is a powerful method for creating tetrahydroisoquinoline and related polyheterocyclic frameworks. bottalab.it Cascade reactions, which involve multiple bond-forming events in a single pot, are also highly effective for producing nitrogen-containing polycyclic ring systems. bottalab.it

Ring-expansion strategies offer another valuable route to azepine-containing structures. researchgate.net For example, the Dowd-Beckwith reaction, a ring-expansion of cyclic ketones, can be used to synthesize medium- and large-ring compounds. researchgate.net More recently, a mutual-embedding strategy has been developed to fuse four 5-membered aromatic rings into a novel metal-bridged 6/6/6/6-membered ring scaffold, showcasing innovative approaches to complex ring system synthesis. acs.org

The table below summarizes some of the key strategies for constructing polycyclic architectures that can incorporate azepane rings.

| Synthetic Strategy | Description | Key Features |

| Convergent Synthesis | Individual fragments of a complex molecule are synthesized separately and then combined. wikipedia.org | Improves overall yield for multi-step syntheses, especially for large molecules. wikipedia.org |

| Pictet-Spengler Reaction | A direct and efficient method for constructing tetrahydroisoquinoline and related polyheterocyclic frameworks. bottalab.it | Versatile and widely used for synthesizing privileged pharmacophores. bottalab.it |

| Cascade Reactions | Multiple bond-forming reactions occur in a single pot to produce complex polycyclic systems. bottalab.it | Highly efficient for the one-pot production of nitrogen-containing polycyclic rings. bottalab.it |

| Ring-Expansion Reactions | Existing ring structures are expanded to form larger rings, such as azepanes. researchgate.net | Avoids challenges associated with end-to-end cyclizations. researchgate.net |

| Atom-Mutual-Embedding | Fuses multiple smaller rings into a larger, more complex polycyclic framework. acs.org | Enables the construction of novel and unique ring scaffolds. acs.org |

Design and Synthesis of Functionalized Azepane Derivatives for Material Science Precursors (e.g., Nanographenes)

The unique structural and electronic properties of functionalized azepane derivatives make them attractive precursors for the synthesis of advanced materials, including nanographenes. nih.gov Nanographenes are nanometer-sized fragments of graphene with well-defined chemical structures and have emerged as a distinctive class of functional materials for various applications. nih.govmpg.de

The synthesis of nanographenes often involves a "bottom-up" approach, where molecular precursors are designed and synthesized to assemble into the final nanographene structure. nazariomartingroup.com The functionalization of these precursors is crucial for tuning the optoelectronic properties of the resulting material. nazariomartingroup.com

While direct examples of this compound being used as a precursor for nanographenes are not prevalent in the provided search results, the synthesis of functionalized azepine derivatives is a key step towards this goal. nih.gov For instance, the diastereoselective synthesis of oxo-azepine synthons provides access to versatile building blocks that can be incorporated into more complex structures. nih.gov The development of scalable synthesis routes for nitrogen-rich precursor polymers, which are then carbonized to form nanoporous carbons, also points towards the potential of nitrogen-containing heterocycles in materials science. d-nb.info

Future Directions and Emerging Research Avenues for 3 Methylazepane Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The pharmaceutical industry is increasingly embracing green chemistry principles to minimize its environmental impact. wisdomgale.com This shift is driving the development of sustainable methods for synthesizing 3-methylazepane and its derivatives. Key areas of focus include the use of eco-friendly solvents, biocatalysis, and energy-efficient reaction conditions.

Recent advancements have highlighted the potential of microwave-assisted organic synthesis as a green and efficient method for constructing azepine rings. ijrpr.com This technique often leads to shorter reaction times, higher yields, and reduced waste compared to conventional heating methods. ijrpr.com Furthermore, researchers are exploring one-pot photoenzymatic synthesis routes, which combine photochemical reactions with enzymatic catalysis to produce chiral azepanes with high enantiomeric excess. acs.org These methods are operationally simple and utilize mild reaction conditions, making them attractive for sustainable manufacturing. acs.org The use of recyclable catalysts, such as ceria-zirconia supported platinum, is also being investigated for the sustainable synthesis of azepane precursors. mdpi.com

The development of these green methodologies aligns with the broader goals of sustainable public health by reducing the environmental footprint of pharmaceutical production and making essential medicines more accessible. wisdomgale.com

Exploration of Novel Catalytic Systems for Efficient Azepane Construction

The construction of the seven-membered azepane ring remains a synthetic challenge. bohrium.com Consequently, the exploration of novel and more efficient catalytic systems is a major research focus. Scientists are investigating a range of catalysts to improve reaction yields, selectivity, and substrate scope in azepane synthesis.

One promising approach involves the use of rhodium(II) catalysts in the sequential cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles to form fused dihydroazepine derivatives. nih.gov This method has proven to be general and efficient, even on a gram scale. nih.gov Gold/magnesium orthogonal relay catalysis has also been successfully employed in a three-component one-pot synthesis of substituted azepines. bohrium.com

Furthermore, chemoenzymatic strategies are gaining traction for the synthesis of enantioenriched azepanes. bohrium.com These methods combine the selectivity of biocatalysts, such as imine reductases and monoamine oxidases, with traditional chemical transformations to access previously inaccessible 2,2-disubstituted azepanes. bohrium.com The development of robust and recyclable catalysts, such as those based on iron(III) chloride supported on silica (B1680970) nanoparticles, is also expanding the toolkit for azepane synthesis. growingscience.com

Table 1: Examples of Novel Catalytic Systems for Azepane Synthesis

| Catalyst System | Reaction Type | Key Advantages |

| Rhodium(II) | Cyclopropanation/1-aza-Cope Rearrangement | General, efficient, scalable |

| Gold/Magnesium | Three-Component One-Pot Synthesis | High atom economy |

| Imine Reductases | Asymmetric Reductive Amination | High enantioselectivity |

| FeCl3/SiO2 NPs | Multicomponent Reaction | Robust, efficient, recyclable |

Advanced Computational Tools for Predictive Synthesis and Reactivity Design

Computational chemistry is becoming an indispensable tool in modern organic synthesis, enabling researchers to predict reaction outcomes, elucidate mechanisms, and design novel synthetic routes. In the context of this compound chemistry, computational methods are being used to understand the intricacies of azepane formation and reactivity.

Quantum chemical topological studies have been employed to investigate the mechanism of intramolecular cycloaddition reactions leading to the formation of tetrazole-fused azepanes. rsc.orgresearchgate.net These studies have revealed pseudo-concerted mechanisms and provided insights into the conformational preferences of the final products. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations have been instrumental in elucidating the enantioselective ring expansion of azetidines to azepanes, helping to understand the role of chiral catalysts. researchgate.net

Molecular docking studies are also being used to predict the binding of azepane-based compounds to biological targets, guiding the design of new therapeutic agents. matilda.scienceresearchgate.net For instance, the docking of azepane analogues of known drugs has helped in understanding their potential interactions with receptors. researchgate.net As computational power and theoretical models continue to advance, these tools will play an increasingly important role in accelerating the discovery and development of new this compound derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms is revolutionizing the way organic molecules are prepared, offering significant advantages in terms of efficiency, safety, and scalability. goflow.atnih.gov These technologies are particularly well-suited for the synthesis of this compound and its derivatives.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. goflow.at It also enables the safe handling of highly reactive or unstable intermediates, which are often involved in azepane synthesis. goflow.at For example, continuous-flow reactors have been used for the synthesis of azepine derivatives, demonstrating the potential for improved process control and safety. researchgate.net The implementation of flow technology can lead to enhanced reaction kinetics through efficient mixing. researchgate.net

Automated synthesis platforms, often coupled with retrosynthesis software like SYNTHIA®, can streamline the planning and execution of multi-step synthetic sequences. synthiaonline.com These platforms can perform reactions in parallel, enabling the rapid generation of libraries of this compound analogues for screening purposes. nih.govbeilstein-journals.org The combination of automated synthesis with high-throughput characterization techniques can significantly accelerate the discovery of new materials and drug candidates. nih.gov

Discovery of Underexplored Reactivity Patterns and Rearrangements

While much is known about the synthesis of the azepane core, the exploration of its reactivity and the discovery of novel rearrangement reactions remain fertile ground for research. Uncovering new transformations can lead to the development of more efficient synthetic routes and provide access to novel molecular architectures.

Recent research has focused on various rearrangement reactions involving azepane precursors. For example, a photoinitiated rearrangement of aromatic azides has been shown to produce 2-aminonicotinates via an azepine intermediate. acs.org The ijrpr.comresearchgate.net-sigmatropic rearrangement of ylide intermediates derived from azetidiniums has been developed as a method for ring-expanding to azepanes. researchgate.net

Furthermore, the dearomative ring expansion of nitroarenes, mediated by blue light, offers a novel strategy for preparing complex azepanes from simple starting materials. manchester.ac.uk This photochemical method transforms a six-membered benzenoid framework into a seven-membered ring system in a modular fashion. manchester.ac.uk The aza-Payne-type rearrangement and the 1-aza-Cope rearrangement are other examples of powerful transformations being explored for the synthesis of functionalized azepines. bohrium.comnih.gov Continued investigation into these and other underexplored reactivity patterns will undoubtedly lead to new and innovative approaches to this compound chemistry.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Methylazepane, and how can purity be optimized during synthesis?

- Methodological Answer : this compound is typically synthesized via ring-closing reactions of appropriately substituted amines or through alkylation of azepane derivatives. Purification often involves fractional distillation under reduced pressure or column chromatography using silica gel. For purity validation, High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended, employing reference standards to quantify impurities. Ensure solvent compatibility (e.g., acetonitrile/water gradients) and monitor retention times for consistency .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming its identity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the azepane ring structure and methyl substitution. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches). Mass spectrometry (MS) with electron ionization (EI) provides molecular weight confirmation and fragmentation patterns. Cross-referencing spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) enhances accuracy .

Q. How can researchers determine the solubility and stability of this compound in various solvents under experimental conditions?

- Methodological Answer : Conduct systematic solubility studies using UV-Vis spectrophotometry to measure absorbance changes in solvents (e.g., DMSO, ethanol, water) at varying temperatures. Stability assessments should include accelerated degradation studies (e.g., exposure to light, heat, or acidic/basic conditions) followed by HPLC analysis to track decomposition products. Report parameters like logP (partition coefficient) and pH-dependent stability profiles .

Advanced Research Questions

Q. How should researchers address contradictions in reported catalytic efficiencies or reaction yields involving this compound?

- Methodological Answer : Discrepancies may arise from variations in reaction conditions (e.g., catalyst loading, solvent polarity). Perform controlled replicate experiments while isolating variables (e.g., temperature, reagent purity). Use statistical tools (e.g., ANOVA) to identify significant factors. Cross-validate results with alternative characterization methods (e.g., GC-MS vs. HPLC) and reference literature protocols to contextualize findings .

Q. What computational strategies can predict this compound’s reactivity in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) simulations can model transition states and electron density maps to predict regioselectivity in reactions like alkylation or ring-opening. Molecular dynamics (MD) simulations assess solvent effects on conformational stability. Pair computational results with experimental validation (e.g., kinetic studies) to refine predictive models .

Q. How can stereochemical effects of this compound be systematically studied to resolve ambiguities in enantiomeric activity?

- Methodological Answer : Employ chiral chromatography (e.g., using amylose-based columns) to separate enantiomers. X-ray crystallography or circular dichroism (CD) spectroscopy can confirm absolute configuration. For biological studies, compare enantiomer-specific activity via dose-response assays (e.g., IC₅₀ determinations) and correlate with computational docking studies .

Data Presentation and Analysis

Table 1 : Example Analytical Parameters for this compound Characterization

| Parameter | Method | Conditions/Notes | Reference ID |

|---|---|---|---|

| Purity Assessment | HPLC-UV | Column: C18, 5 µm; Mobile Phase: 70:30 Acetonitrile/Water; Flow: 1 mL/min | |

| Solubility (logP) | Shake-Flask Method | Measured in octanol/water at 25°C | |

| Thermal Stability | TGA/DSC | Heating rate: 10°C/min under N₂ atmosphere |

Key Considerations for Methodological Rigor

- Contradiction Analysis : When conflicting data emerge, apply triangulation by combining experimental, computational, and literature-derived evidence. For example, if reaction yields diverge, verify catalyst integrity via X-ray photoelectron spectroscopy (XPS) or repeat under inert atmospheres .

- Ethical Reporting : Disclose all experimental variables (e.g., solvent batch, instrument calibration) in publications to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。